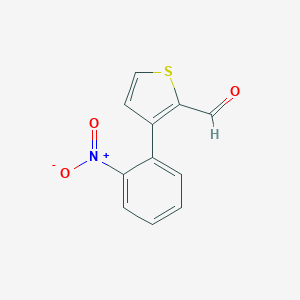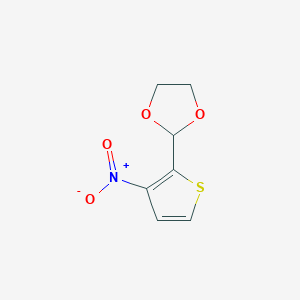
3-(2-Nitrophenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Nitrophenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitrophenyl group attached to the thiophene ring, along with an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Nitrophenyl)thiophene-2-carbaldehyde typically involves the following steps:
Nitration of Phenylthiophene: The initial step involves the nitration of phenylthiophene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formylation: The nitrated product is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-Nitrophenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or by using iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, Fe/HCl
Substitution: Br2, HNO3, SO3/H2SO4
Major Products Formed:
Oxidation: 3-{2-Nitrophenyl}-2-thiophenecarboxylic acid
Reduction: 3-{2-Aminophenyl}-2-thiophenecarbaldehyde
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Chemistry:
3-(2-Nitrophenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are of interest in medicinal chemistry and material science .
Biology and Medicine:
In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties, which are valuable in the electronics and photonics industries.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)thiophene-2-carbaldehyde and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological macromolecules such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
類似化合物との比較
2-Thiophenecarboxaldehyde: A simpler analog without the nitrophenyl group, used in similar synthetic applications.
3-{2-Aminophenyl}-2-thiophenecarbaldehyde: A reduced form of the compound with an amino group instead of a nitro group, which may exhibit different reactivity and biological activity.
5-Aryl-2-thiophenecarbaldehydes: Compounds with various aryl groups attached to the thiophene ring, used in the synthesis of heterocyclic compounds.
Uniqueness:
The presence of both the nitrophenyl and aldehyde groups in 3-(2-Nitrophenyl)thiophene-2-carbaldehyde imparts unique chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
特性
分子式 |
C11H7NO3S |
|---|---|
分子量 |
233.24g/mol |
IUPAC名 |
3-(2-nitrophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO3S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-7H |
InChIキー |
ZICJEZSPEBQEHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C=O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3'-Bis[2,4-dibromothiophene]](/img/structure/B428657.png)
![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)

![5-Methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428666.png)







![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)

